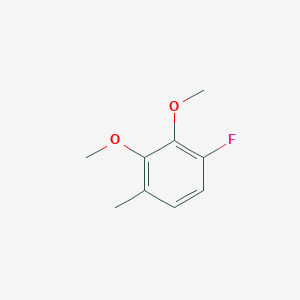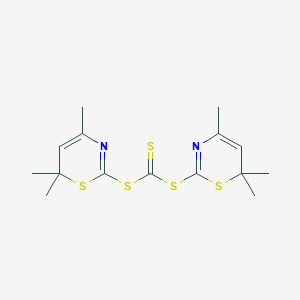
1-Fluoro-2,3-dimethoxy-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-2,3-dimethoxy-4-methylbenzene is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol . It is a derivative of benzene, characterized by the presence of a fluorine atom, two methoxy groups, and a methyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Fluoro-2,3-dimethoxy-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 2,3-dimethoxy-4-methylbenzene using a fluorinating agent such as Selectfluor . The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the benzene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Fluoro-2,3-dimethoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Fluoro-2,3-dimethoxy-4-methylbenzene is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-Fluoro-2,3-dimethoxy-4-methylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the electron-rich benzene ring attacks an electrophile, forming a sigma complex. This intermediate then undergoes deprotonation to yield the substituted product .
Comparaison Avec Des Composés Similaires
1-Fluoro-2,3-dimethoxy-4-methylbenzene can be compared with other similar compounds such as:
1-Fluoro-2,3-dimethoxybenzene: Lacks the methyl group, which can affect its reactivity and physical properties.
2,3-Dimethoxy-4-methylbenzene: Lacks the fluorine atom, resulting in different chemical behavior and applications.
1-Fluoro-4-methylbenzene:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and make it valuable for targeted research applications.
Propriétés
Formule moléculaire |
C9H11FO2 |
|---|---|
Poids moléculaire |
170.18 g/mol |
Nom IUPAC |
1-fluoro-2,3-dimethoxy-4-methylbenzene |
InChI |
InChI=1S/C9H11FO2/c1-6-4-5-7(10)9(12-3)8(6)11-2/h4-5H,1-3H3 |
Clé InChI |
DIQLUBOYYKDQEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)F)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1S)-9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene](/img/structure/B14021498.png)



![6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14021526.png)


